![molecular formula C25H21FN4O3 B2445007 7-[4-(4-fluorophenyl)piperazine-1-carbonyl]-3-phenyl-1,2,3,4-tetrahydroquinazoline-2,4-dione CAS No. 892295-96-4](/img/structure/B2445007.png)
7-[4-(4-fluorophenyl)piperazine-1-carbonyl]-3-phenyl-1,2,3,4-tetrahydroquinazoline-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-[4-(4-fluorophenyl)piperazine-1-carbonyl]-3-phenyl-1,2,3,4-tetrahydroquinazoline-2,4-dione is a synthetic compound known for its potential applications in medicinal chemistry. It features a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings. The compound is characterized by the presence of a piperazine moiety substituted with a fluorophenyl group, which contributes to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-[4-(4-fluorophenyl)piperazine-1-carbonyl]-3-phenyl-1,2,3,4-tetrahydroquinazoline-2,4-dione typically involves multiple steps, starting with the preparation of the quinazoline core. One common method involves the cyclization of anthranilic acid derivatives with appropriate reagents to form the quinazoline ring. The piperazine moiety is then introduced through nucleophilic substitution reactions, where the fluorophenyl group is attached to the piperazine ring using suitable fluorinating agents .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and efficiency of the production process .
化学反应分析
Types of Reactions
7-[4-(4-fluorophenyl)piperazine-1-carbonyl]-3-phenyl-1,2,3,4-tetrahydroquinazoline-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can be performed to modify the quinazoline core or the piperazine moiety.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Halogenating agents like N-bromosuccinimide or fluorinating agents like diethylaminosulfur trifluoride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional carbonyl or hydroxyl groups, while substitution reactions can introduce various functional groups such as halogens, alkyl, or aryl groups .
科学研究应用
7-[4-(4-fluorophenyl)piperazine-1-carbonyl]-3-phenyl-1,2,3,4-tetrahydroquinazoline-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound is studied for its potential interactions with biological macromolecules, including proteins and nucleic acids.
Medicine: Research focuses on its potential as a therapeutic agent, particularly in the treatment of bacterial infections and cancer.
作用机制
The mechanism of action of 7-[4-(4-fluorophenyl)piperazine-1-carbonyl]-3-phenyl-1,2,3,4-tetrahydroquinazoline-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The piperazine moiety and the fluorophenyl group play crucial roles in enhancing the binding affinity and specificity of the compound .
相似化合物的比较
Similar Compounds
- 7-{[4-(4-chlorophenyl)piperazin-1-yl]carbonyl}-3-phenylquinazoline-2,4(1H,3H)-dione
- 7-{[4-(4-methylphenyl)piperazin-1-yl]carbonyl}-3-phenylquinazoline-2,4(1H,3H)-dione
- 7-{[4-(4-nitrophenyl)piperazin-1-yl]carbonyl}-3-phenylquinazoline-2,4(1H,3H)-dione
Uniqueness
The uniqueness of 7-[4-(4-fluorophenyl)piperazine-1-carbonyl]-3-phenyl-1,2,3,4-tetrahydroquinazoline-2,4-dione lies in the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This enhances its binding affinity to molecular targets and can lead to improved biological activity compared to similar compounds with different substituents.
属性
IUPAC Name |
7-[4-(4-fluorophenyl)piperazine-1-carbonyl]-3-phenyl-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21FN4O3/c26-18-7-9-19(10-8-18)28-12-14-29(15-13-28)23(31)17-6-11-21-22(16-17)27-25(33)30(24(21)32)20-4-2-1-3-5-20/h1-11,16H,12-15H2,(H,27,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIQVUJFGXUVFQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[(4-Chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl 4-methylphenyl ether](/img/structure/B2444924.png)
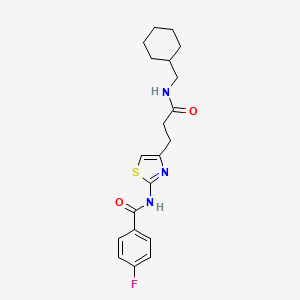
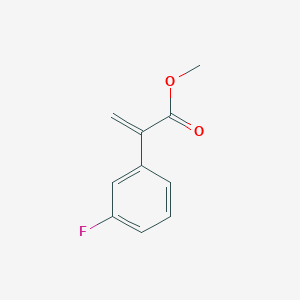
![6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-[(4-fluorobenzyl)sulfanyl]-4-pyrimidinol](/img/structure/B2444930.png)
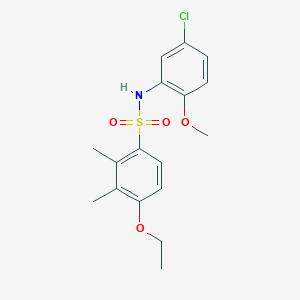
![1-[6-(Ethylsulfanyl)pyridine-3-carbonyl]-3,3-dimethylpiperidine-2-carbonitrile](/img/structure/B2444932.png)
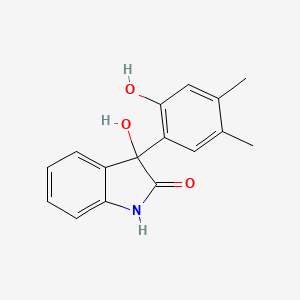
![4-chloro-1-[(2-fluorophenoxy)methyl]-1H-pyrazol-3-amine](/img/structure/B2444935.png)
![methyl 2-{3-[3-(benzoyloxy)-4-methoxyphenyl]-2-cyanoprop-2-enamido}benzoate](/img/structure/B2444937.png)
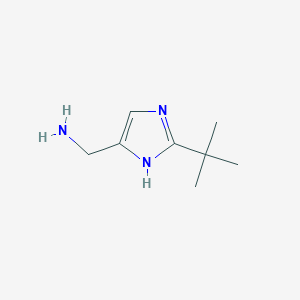
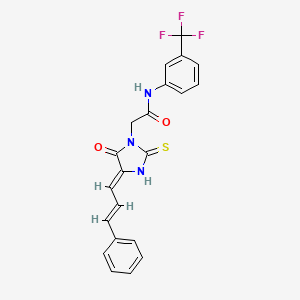
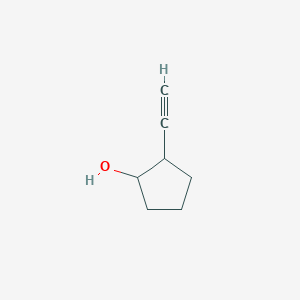
![N,4-dimethyl-6-(methylsulfanyl)-N-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]-2-(thiophen-2-yl)pyrimidine-5-carboxamide](/img/structure/B2444946.png)
![N-(2,4-difluorophenyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2444947.png)
